Cas no 2229184-48-7 (2-(2,6-dichloropyridin-4-yl)ethanimidamide)
2-(2,6-dichloropyridin-4-yl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2,6-dichloropyridin-4-yl)ethanimidamide
- 2229184-48-7
- EN300-1975621
-
- Inchi: 1S/C7H7Cl2N3/c8-5-1-4(3-7(10)11)2-6(9)12-5/h1-2H,3H2,(H3,10,11)
- InChI Key: ZHXSLSMTFMKFQP-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(N=1)Cl)CC(=N)N
Computed Properties
- Exact Mass: 203.0017026g/mol
- Monoisotopic Mass: 203.0017026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 62.8Ų
2-(2,6-dichloropyridin-4-yl)ethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1975621-1g |
2-(2,6-dichloropyridin-4-yl)ethanimidamide |
2229184-48-7 | 1g |
$1214.0 | 2023-09-16 | ||
| Enamine | EN300-1975621-5g |
2-(2,6-dichloropyridin-4-yl)ethanimidamide |
2229184-48-7 | 5g |
$3520.0 | 2023-09-16 | ||
| Enamine | EN300-1975621-10g |
2-(2,6-dichloropyridin-4-yl)ethanimidamide |
2229184-48-7 | 10g |
$5221.0 | 2023-09-16 | ||
| Enamine | EN300-1975621-0.05g |
2-(2,6-dichloropyridin-4-yl)ethanimidamide |
2229184-48-7 | 0.05g |
$1020.0 | 2023-09-16 | ||
| Enamine | EN300-1975621-0.1g |
2-(2,6-dichloropyridin-4-yl)ethanimidamide |
2229184-48-7 | 0.1g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1975621-0.25g |
2-(2,6-dichloropyridin-4-yl)ethanimidamide |
2229184-48-7 | 0.25g |
$1117.0 | 2023-09-16 | ||
| Enamine | EN300-1975621-0.5g |
2-(2,6-dichloropyridin-4-yl)ethanimidamide |
2229184-48-7 | 0.5g |
$1165.0 | 2023-09-16 | ||
| Enamine | EN300-1975621-1.0g |
2-(2,6-dichloropyridin-4-yl)ethanimidamide |
2229184-48-7 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1975621-2.5g |
2-(2,6-dichloropyridin-4-yl)ethanimidamide |
2229184-48-7 | 2.5g |
$2379.0 | 2023-09-16 | ||
| Enamine | EN300-1975621-5.0g |
2-(2,6-dichloropyridin-4-yl)ethanimidamide |
2229184-48-7 | 5g |
$3520.0 | 2023-06-03 |
2-(2,6-dichloropyridin-4-yl)ethanimidamide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-(2,6-dichloropyridin-4-yl)ethanimidamide
Introduction to 2-(2,6-dichloropyridin-4-yl)ethanimidamide (CAS No. 2229184-48-7)
2-(2,6-dichloropyridin-4-yl)ethanimidamide, identified by the Chemical Abstracts Service Number (CAS No.) 2229184-48-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of 2-(2,6-dichloropyridin-4-yl)ethanimidamide incorporates key functional groups that contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug development.
The presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring, along with the ethanimidamide moiety at the 4-position, imparts distinct electronic and steric characteristics to the molecule. These features are critical in determining its interaction with biological targets, such as enzymes and receptors, which are pivotal in modulating various physiological processes. The compound's dual chloro-substitution enhances its lipophilicity and metabolic stability, factors that are often desirable in drug candidates intended for systemic administration.
In recent years, there has been a growing interest in developing novel small molecules that can modulate inflammatory pathways and immune responses. Pyridine-based compounds have shown promise in this regard, with several derivatives being investigated for their potential in treating chronic inflammatory diseases and autoimmune disorders. The structural motif of 2-(2,6-dichloropyridin-4-yl)ethanimidamide aligns well with this research focus, as it provides a basis for designing molecules that can selectively interact with key inflammatory mediators.
One of the most compelling aspects of 2-(2,6-dichloropyridin-4-yl)ethanimidamide is its potential as a lead compound for further optimization. The ethanimidamide group is known to exhibit bioisosteric properties with other amide functionalities, allowing for structural diversity while maintaining similar pharmacological profiles. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies, where researchers can systematically modify various parts of the molecule to enhance its potency, selectivity, and pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of how 2-(2,6-dichloropyridin-4-yl)ethanimidamide will interact with biological targets. These computational tools have been instrumental in identifying potential binding sites on proteins and predicting the affinity of the compound for these targets. Such insights are crucial for rational drug design and can significantly accelerate the discovery process.
The synthesis of 2-(2,6-dichloropyridin-4-yl)ethanimidamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chlorination step at the 2 and 6 positions of the pyridine ring is particularly critical and must be performed under controlled conditions to avoid unwanted side reactions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve the efficiency and selectivity of these transformations.
From a medicinal chemistry perspective, 2-(2,6-dichloropyridin-4-yl)ethanimidamide represents an intriguing example of how structural modifications can influence biological activity. The combination of electron-withdrawing chloro groups and the electron-rich ethanimidamide moiety creates a balance that can enhance binding affinity while minimizing off-target effects. This balance is essential for developing drugs that are both effective and safe.
The compound's potential applications extend beyond inflammation modulation. Preliminary studies suggest that it may also exhibit antimicrobial properties, making it a candidate for developing novel antibiotics or antifungal agents. The ability to design molecules with multiple biological activities is highly valued in drug discovery, as it can lead to more versatile therapeutic agents.
In conclusion,2-(2,6-dichloropyridin-4-yl)ethanimidamide (CAS No. 2229184-48-7) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further development into novel therapeutic agents targeting various diseases. As research in this area continues to evolve,2-(2,6-dichloropyridin-4-yl)ethanimidamide is likely to play a crucial role in advancing our understanding of molecular interactions and improving patient care.
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